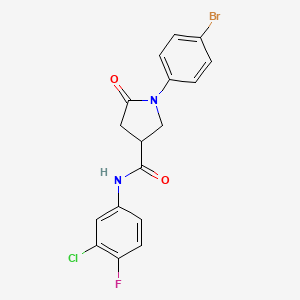![molecular formula C31H28Cl2N2O2 B11533633 4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11533633.png)
4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol is a complex organic compound characterized by its multiple aromatic rings and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by condensation reactions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain substituents or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenols.
Scientific Research Applications
4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol
- 3-Chloro-6-hydroxy-2,4-dimethylphenyl derivatives
- Substituted phenols with similar aromatic structures
Uniqueness
This compound is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C31H28Cl2N2O2 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
4-chloro-2-[[4-[[4-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C31H28Cl2N2O2/c1-18-13-28(36)26(20(3)30(18)32)16-34-24-9-5-22(6-10-24)15-23-7-11-25(12-8-23)35-17-27-21(4)31(33)19(2)14-29(27)37/h5-14,16-17,36-37H,15H2,1-4H3 |
InChI Key |
ZGLATRIBUYZDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C=C(C(=C4C)Cl)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11533555.png)
![4-(decyloxy)-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11533558.png)
![{[Methyl(methylsulfonyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid](/img/structure/B11533574.png)
![4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11533585.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide](/img/structure/B11533588.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11533602.png)

![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11533606.png)
![N-{(1E)-3-[(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11533607.png)
![(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B11533617.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide](/img/structure/B11533625.png)
![4-bromo-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11533645.png)
![3-({[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11533646.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11533652.png)
